molecular formula C52H72N10O13 B028357 Microcystin YR CAS No. 101064-48-6

Microcystin YR

Cat. No. B028357
M. Wt: 1045.2 g/mol
InChI Key: OWHASZQTEFAUJC-GJRPNUFSSA-N
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Description

Synthesis Analysis

Microcystin synthesis involves a complex non-ribosomal peptide synthetase/polyketide synthase system. The microcystin synthetase gene cluster, identified in various cyanobacteria, orchestrates the synthesis of these cyclic peptides, incorporating unusual amino acids and modifications, including the β-amino polyketide moiety Adda. The biosynthesis pathway showcases a unique integration of peptide and polyketide synthesis mechanisms, highlighting the enzymatic complexity and diversity in microcystin production (Tillett et al., 2000).

Molecular Structure Analysis

Microcystins are characterized by their cyclic structure and the presence of several unique amino acid residues, including the non-proteinogenic amino acids and unusual peptide bonds. The structure of microcystins is pivotal for their biological activity, with the Adda moiety playing a crucial role in their toxicological properties. The molecular structure analysis of microcystins reveals their capability for structural diversity, with over 100 variants reported, influenced by the coding of the enzyme complex responsible for their synthesis (Puddick et al., 2014).

Chemical Reactions and Properties

Microcystins undergo various chemical reactions, including reactions with thiols, which are reversible. This reversibility is significant for chemical analysis and understanding the interaction of microcystins with biological molecules. The α,β-unsaturated amide in microcystins can react with thiol-containing compounds, and the conjugation with thiols is a critical aspect of their chemical behavior, influencing their toxicity and environmental fate (Miles et al., 2016).

Physical Properties Analysis

The physical properties of microcystins, such as solubility, stability, and photodegradation, are essential for understanding their environmental impact and behavior. Microcystins exhibit limited decomposition and isomerization under certain conditions, with their stability influenced by factors like light and the presence of catalysts. The study of these properties is crucial for developing strategies for microcystin detection, quantification, and removal from water sources (Tsuji et al., 1994).

Chemical Properties Analysis

The chemical properties of microcystins, including their reactivity, metal-binding capabilities, and interactions with biological molecules, are key to understanding their toxicity and mechanisms of action. The complexation of microcystins with metals and their reversible conjugation with thiols highlight the dynamic nature of their chemical properties and their potential implications for toxin exposure, metabolism, and environmental fate (Pochodylo et al., 2017).

Scientific Research Applications

  • Inhibition of Protein Phosphatases

    Microcystin YR inhibits the activity of protein phosphatase 2A in mouse skin and induces morphological changes in primary human fibroblasts, highlighting its potential use in studies of cellular processes and toxicology (Matsushima et al., 1990).

  • Use in Toxicological and Biochemical Studies

    Purified microcystins, including Microcystin YR, are used for toxicological and biochemical research, as well as in developing detection systems and investigating water treatment strategies (Lawton & Edwards, 2001).

  • Role in Cellular Fitness

    It plays a protein-modulating role within Microcystis cells, increasing fitness under high light and oxidative stress conditions (Zilliges et al., 2011).

  • Ecotoxicology and Interdisciplinary Fields

    Microcystin-LR, closely related to Microcystin YR, is used in ecotoxicology, biology, chemistry, and material science, indicating a similar potential for Microcystin YR (Li et al., 2021).

  • Tumor-Promoting Activity

    Microcystins are known for their tumor-promoting activity and are suspected of contributing to primary liver cancer (Murata et al., 1995).

  • Impact on Human Health

    Microcystin YR has been found to exhibit high cytotoxicity and genotoxicity in human lymphocytes, underlining its potential for adverse human health effects (Mankiewicz-Boczek et al., 2011).

  • Gene Expression Studies

    It has been used in studies to understand the regulation of microcystin production in toxic Microcystis strains (Rueckert & Cary, 2009).

  • Cardiotoxic Effects

    Chronic exposure to microcystin YR may cause heart muscle atrophy and fibrosis (Šuput et al., 2010).

Safety And Hazards

Microcystins pose a significant threat to ecosystems and drinking water quality . They can create a variety of adverse health effects in humans, animals, and plants through contaminated water .

Future Directions

Future studies concerning microcystin-induced immunotoxicity should focus on adaptive immunity, the hormesis phenomenon, and the synergistic effects of aquatic microbial pathogens . Additionally, the application of biodegradable technology for the purification of microcystin-contaminated water still needs development .

properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHASZQTEFAUJC-GJRPNUFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880086
Record name Microcystin YR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Microcystin YR

CAS RN

101064-48-6
Record name Microcystin YR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Microcystin YR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Microcystin YR
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MICROCYSTIN-YR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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